Product packaging for 1-(1-Isothiocyanatoethyl)-3-methoxybenzene(Cat. No.:)

1-(1-Isothiocyanatoethyl)-3-methoxybenzene

Cat. No.: B12093753
M. Wt: 193.27 g/mol
InChI Key: VLULNKVRCHBYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isothiocyanatoethyl)-3-methoxybenzene is a chiral isothiocyanate derivative with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . This class of organic compounds, characterized by the reactive -N=C=S functional group, are valuable intermediates in synthetic organic and medicinal chemistry . Researchers utilize such compounds as versatile building blocks for the synthesis of more complex molecules, including heterocycles, and for the development of potential pharmacologically active agents . The methoxyphenyl moiety can influence the compound's electronic properties and bioavailability, making it an interesting subject in structure-activity relationship (SAR) studies. Safety and Handling: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Based on similar isothiocyanates, this compound is likely to be an air-sensitive liquid and may require cold-chain transportation and storage at 2-8°C, sealed in a dry environment . Please consult the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information before use. Specifications: For specific data on purity, analytical charts, and certificates of analysis, please contact our technical team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B12093753 1-(1-Isothiocyanatoethyl)-3-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-isothiocyanatoethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULNKVRCHBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Isothiocyanates

The synthesis of isothiocyanates can be broadly categorized into several key strategies, primarily revolving around the transformation of primary amines or the desulfurization of dithiocarbamate (B8719985) intermediates. These methods offer versatile approaches to introduce the characteristic -N=C=S functionality.

Amine-Based Transformations (e.g., Thiophosgene (B130339) and Surrogates)

The classic method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂). This reaction, while effective, is often hampered by the high toxicity and hazardous nature of thiophosgene. Consequently, a significant research effort has been directed towards developing safer thiophosgene surrogates. cbijournal.com These alternatives, such as thiocarbonyldiimidazole, aim to replicate the reactivity of thiophosgene while mitigating its associated risks. cbijournal.com

For the synthesis of 1-(1-isothiocyanatoethyl)-3-methoxybenzene, the precursor amine, 1-(3-methoxyphenyl)ethanamine (B1352114), would be the starting material. The reaction with a thiophosgene equivalent would proceed via a thiocarbamoyl chloride intermediate, which upon elimination of hydrogen chloride, yields the target isothiocyanate.

Desulfurization Strategies (e.g., Dithiocarbamate Salt-Mediated Reactions)

A widely employed and generally milder alternative to thiophosgene-based methods is the desulfurization of dithiocarbamate salts. This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. beilstein-journals.orgnih.gov This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. cbijournal.combeilstein-journals.org

A variety of reagents have been developed for the desulfurization step, including:

Triflic anhydride (B1165640) (Tf₂O): This reagent has been shown to be effective for the preparation of isothiocyanates from in situ generated dithiocarbamates. ijacskros.com

Cyanuric chloride: Used in a one-pot protocol under aqueous conditions for the synthesis of a broad range of alkyl and aryl isothiocyanates. beilstein-journals.orgnih.gov

Iodine: An improved procedure utilizes molecular iodine and sodium bicarbonate in a biphasic water/ethyl acetate (B1210297) medium for the desulfurization of dithiocarbamic acid salts. cbijournal.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a clean work-up as the byproducts are often volatile. cbijournal.com

The general reaction scheme for the synthesis of this compound via this route would involve the initial formation of the dithiocarbamate salt from 1-(3-methoxyphenyl)ethanamine and CS₂, followed by treatment with a suitable desulfurizing agent.

Conjugate Addition Reactions for Isothiocyanate Formation

While less common for the direct synthesis of the target compound, conjugate addition reactions can be utilized in the formation of isothiocyanate-containing molecules. These reactions typically involve the addition of a nucleophile to an α,β-unsaturated isothiocyanate. This approach is more relevant to the modification of existing isothiocyanates rather than their de novo synthesis.

Development of Novel Synthetic Approaches for Aryl- and Alkyl-Isothiocyanates

The quest for more efficient, milder, and environmentally benign methods for isothiocyanate synthesis is an ongoing area of research. Recent advancements have focused on one-pot procedures and the use of less toxic reagents. beilstein-journals.orgnih.gov For instance, a one-pot protocol for preparing a wide array of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. beilstein-journals.orgnih.gov This method involves the in situ generation of a dithiocarbamate salt followed by elimination using cyanuric chloride as the desulfurylation reagent. beilstein-journals.orgnih.gov Such methodologies could be adapted for the synthesis of this compound, offering a more streamlined and potentially scalable process.

Derivatization Strategies for this compound Analogs

The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the phenyl ring or the isothiocyanate group itself.

Chemical Modifications of the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This directing effect can be exploited to introduce various substituents onto the aromatic ring. The ethyl group at position 1 and the methoxy group at position 3 will influence the regioselectivity of these reactions. In general, the methoxy group is a stronger activating and ortho-, para-directing group than the ethyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group (positions 2, 4, and 6).

Interactive Table: Predicted Products of Electrophilic Aromatic Substitution on 1-ethyl-3-methoxybenzene

Reagent/ReactionPredicted Major Product(s)
Halogenation (e.g., Br₂/FeBr₃)2-Bromo-1-ethyl-3-methoxybenzene, 4-Bromo-1-ethyl-3-methoxybenzene, 6-Bromo-1-ethyl-3-methoxybenzene
Nitration (e.g., HNO₃/H₂SO₄)1-Ethyl-3-methoxy-2-nitrobenzene, 1-Ethyl-3-methoxy-4-nitrobenzene, 1-Ethyl-3-methoxy-6-nitrobenzene
Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃)1-(1-Ethyl-3-methoxyphenyl)ethan-1-one (at positions 2, 4, or 6)
Friedel-Crafts Alkylation (e.g., CH₃Cl/AlCl₃)1-Ethyl-2,3-dimethylbenzene, 1-Ethyl-3-methoxy-4-methylbenzene, 1-Ethyl-3-methoxy-6-methylbenzene

Note: The actual product distribution can be influenced by steric hindrance and reaction conditions.

These electrophilic substitution reactions provide a powerful tool for creating a library of analogs of this compound with varied electronic and steric properties on the phenyl ring. wikipedia.org

The isothiocyanate group itself is a versatile functional handle for a variety of chemical transformations. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. nih.govnoaa.gov This reactivity allows for the conjugation of this compound to other molecules, opening avenues for the development of bioconjugates and other complex structures. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The ethyl group attached to the isothiocyanate in this compound contains a chiral center, meaning the compound can exist as two enantiomers: (R)-1-(1-isothiocyanatoethyl)-3-methoxybenzene and (S)-1-(1-isothiocyanatoethyl)-3-methoxybenzene. The synthesis of enantiomerically pure forms is crucial for applications where stereochemistry plays a significant role, such as in pharmacology. The primary route to obtaining these enantiomers involves the stereoselective synthesis of the precursor chiral amine, 1-(1-aminoethyl)-3-methoxybenzene, followed by its conversion to the isothiocyanate.

A common and well-established method for obtaining enantiomerically pure amines is through chiral resolution . wikipedia.org This process involves the separation of a racemic mixture of the amine into its individual enantiomers. The general strategy is to react the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. stereoelectronics.orglibretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgstereoelectronics.org After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orgnih.gov For example, the resolution of 1-phenylethylamine (B125046) is a classic case where a chiral acid like tartaric acid is used to separate the enantiomers. stereoelectronics.org

Once the enantiomerically pure (R)- or (S)-1-(1-aminoethyl)-3-methoxybenzene is obtained, it can be converted to the corresponding isothiocyanate. A general and efficient one-pot method for this transformation involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, such as potassium carbonate, under aqueous conditions. nih.gov The intermediate dithiocarbamate salt is then treated with a desulfurylation reagent like cyanuric chloride (TCT) to yield the desired isothiocyanate in high yield. nih.gov This method is advantageous as it often proceeds without racemization of the chiral center. chemrxiv.org

The following table outlines the key steps in the stereoselective synthesis of the enantiomeric forms of this compound via chiral resolution of the precursor amine.

StepDescriptionReactants/ReagentsProduct
1Formation of Diastereomeric SaltsRacemic 1-(1-aminoethyl)-3-methoxybenzene, Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid)Mixture of (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate salts
2Separation of DiastereomersFractional CrystallizationSeparated diastereomeric salts
3Liberation of Chiral AmineSeparated diastereomeric salt, Base (e.g., NaOH)Enantiomerically pure (R)- or (S)-1-(1-aminoethyl)-3-methoxybenzene
4Conversion to IsothiocyanateEnantiomerically pure amine, Carbon disulfide (CS₂), Base (e.g., K₂CO₃), Desulfurylation reagent (e.g., TCT)Enantiomerically pure (R)- or (S)-1-(1-isothiocyanatoethyl)-3-methoxybenzene

Exploration of Biological Activities in Preclinical and in Vitro Models

Investigations of Anticancer Potential in Cell-Based Assays

There is currently no available research on the anticancer potential of 1-(1-Isothiocyanatoethyl)-3-methoxybenzene in cell-based assays.

Cytotoxicity and Growth Inhibition Studies (e.g., HepG2, MCF-7 cell lines)

No studies were found that evaluated the cytotoxic or growth-inhibitory effects of this compound on human cancer cell lines such as the hepatocellular carcinoma line HepG2 or the breast cancer cell line MCF-7.

Analysis of Cell Line Sensitivity Profiles

Without initial cytotoxicity data, no analysis of cell line sensitivity profiles for this compound has been conducted or reported in the scientific literature.

Assessment of Antimicrobial Properties

The antimicrobial properties of this compound have not been specifically investigated. While other isothiocyanates have demonstrated antimicrobial activity, these findings cannot be directly extrapolated to this particular compound. nih.gov

Antibacterial Efficacy Studies

There are no published studies on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Efficacy Studies

Similarly, no research has been published detailing the antifungal efficacy of this compound against any fungal species.

Enzyme Modulation and Inhibition Studies

While some related compounds, such as 3-methoxyphenyl (B12655295) isothiocyanate, have been studied for their effects on enzymes like cholinesterase and cyclooxygenase (COX), there is no available data on the enzyme modulation or inhibition properties of this compound. researchgate.net

Other Biological Activities in Non-Human Preclinical Systems

While direct studies on this compound are absent, research on the structurally related compound, 3-methoxyphenyl isothiocyanate, provides some insight into the potential activities of this class of molecules. It is crucial to note that the following data pertains to 3-methoxyphenyl isothiocyanate and not this compound.

The anti-inflammatory potential of the related compound, 3-methoxyphenyl isothiocyanate, has been evaluated. In an in vitro study assessing the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, 3-methoxyphenyl isothiocyanate did not demonstrate inhibitory activity on prostaglandin (B15479496) production at a concentration of 50 μM. nih.gov In the same study, other isothiocyanate derivatives did show significant inhibitory activity, highlighting the structural specificity of this biological effect. nih.gov

Table 1: COX-2 Inhibition by 3-Methoxyphenyl Isothiocyanate

Compound Concentration (μM) % Inhibition of Prostaglandin Production
3-Methoxyphenyl isothiocyanate 50 No inhibitory activity

Data derived from a study on various isothiocyanates. nih.gov

The antioxidant capacity of 3-methoxyphenyl isothiocyanate has been assessed through various in vitro assays. nih.gov One such investigation measured its ability to inhibit butyrylcholinesterase (BChE), an enzyme whose inhibition can be linked to antioxidant effects in the context of neurodegenerative diseases. nih.gov At a concentration of 1.14 mM, 3-methoxyphenyl isothiocyanate exhibited the best inhibition of BChE among the tested methoxyphenyl derivatives, showing 49.2% inhibition. nih.gov It also demonstrated 61.4% inhibition of acetylcholinesterase (AChE) at the same concentration. nih.gov

Table 2: Cholinesterase Inhibition by 3-Methoxyphenyl Isothiocyanate

Enzyme Concentration (mM) % Inhibition
Acetylcholinesterase (AChE) 1.14 61.4%
Butyrylcholinesterase (BChE) 1.14 49.2%

Data from an in vitro assessment of cholinesterase inhibitory activity. nih.gov

Mechanistic Investigations of Biological Action

Signaling Pathway Modulation by Isothiocyanate Compounds

Isothiocyanates are known to modulate a wide range of signaling pathways that are crucial for cellular function and regulation. Their ability to influence these pathways is a key aspect of their biological activity.

Prominent among the pathways affected by ITCs is the NF-κB (nuclear factor kappa B) signaling pathway . NF-κB is a key regulator of inflammation, and its inhibition by ITCs can lead to anti-inflammatory effects. ITCs can prevent the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

The mitogen-activated protein kinase (MAPK) signaling pathways , including ERK, JNK, and p38, are also modulated by ITCs. nih.gov The activation of these pathways can lead to diverse cellular outcomes, including cell proliferation, differentiation, and apoptosis, depending on the specific ITC, cell type, and cellular context. nih.gov

Furthermore, ITCs can influence the PI3K/Akt/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by some ITCs can contribute to their anti-proliferative effects. The specific effects of 1-(1-isothiocyanatoethyl)-3-methoxybenzene on these pathways would require direct experimental investigation.

Elucidation of Biological Pathways Affected by this compound and its Derivatives

The presence of a methoxy (B1213986) group on the benzene (B151609) ring is a key structural feature. Methoxy-substituted aromatic compounds have been investigated in various biological contexts, and this substitution can influence the electronic properties and steric hindrance of the molecule, potentially altering its reactivity and interaction with biological targets. For instance, the synthesis and biological evaluation of other methoxy-substituted compounds have been reported, although often in different therapeutic areas. nih.govnih.gov

Given the known activities of aromatic ITCs, it is plausible that this compound could modulate the following pathways:

Nrf2-mediated antioxidant response: Similar to other ITCs, it may activate the Nrf2 pathway, leading to the expression of cytoprotective enzymes. The electronic effect of the methoxy group could influence its potency as a Nrf2 activator.

NF-κB-mediated inflammatory pathways: It could potentially inhibit the NF-κB pathway, suggesting anti-inflammatory properties.

Apoptosis pathways: By inducing ROS and/or interacting with cellular proteins, it might trigger apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Cell cycle regulation: It may cause cell cycle arrest at various checkpoints, a common effect observed for many ITCs.

To definitively elucidate the biological pathways affected by this compound, further research is necessary. This would involve a range of in vitro and in vivo studies to identify its specific cellular targets and map its influence on key signaling cascades.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of arylalkyl isothiocyanates are significantly influenced by the nature and position of substituents on the aromatic ring, the length and branching of the alkyl chain, and the stereochemistry of chiral centers.

The substitution pattern on the benzene (B151609) ring of arylalkyl isothiocyanates can dramatically alter their biological efficacy. The presence of a methoxy (B1213986) group (-OCH3), as seen in 1-(1-Isothiocyanatoethyl)-3-methoxybenzene, is of particular interest. While direct comparative studies on the positional isomers of methoxy-substituted phenethyl isothiocyanates are limited, research on related phenolic compounds suggests that the position of the methoxy group can influence antioxidant activity. For instance, in phenolic acids, the presence and position of methoxy groups can enhance their antioxidant potential. nih.govnih.govresearchgate.net This is often attributed to the electron-donating nature of the methoxy group, which can stabilize the molecule or its radical cation, thereby influencing its reactivity.

Table 1: General Effects of Aromatic Ring Substitutions on Isothiocyanate Activity

Substituent Type General Effect on Activity Rationale
Electron-donating groups (e.g., -OCH3, -CH3) Can either increase or decrease activity depending on the specific biological target and reaction mechanism. May enhance antioxidant properties. Modulates the electronic properties of the aromatic ring and the reactivity of the isothiocyanate group.
Electron-withdrawing groups (e.g., -NO2, -Cl) Often enhances potency in certain assays, but can also increase toxicity. Increases the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction with target molecules.
Positional Isomerism (ortho, meta, para) Significantly impacts biological activity due to differences in steric hindrance and electronic effects. The position of the substituent affects its interaction with the biological target and its influence on the isothiocyanate group's reactivity.

The length and structure of the alkyl chain separating the aromatic ring from the isothiocyanate group are critical determinants of biological activity. oup.comnih.govnih.govnih.gov Studies on a series of phenylalkyl isothiocyanates have demonstrated that increasing the length of the alkyl chain from one to six carbons can significantly enhance their inhibitory activity against tumorigenesis. nih.gov For example, phenethyl isothiocyanate (PEITC), with a two-carbon chain, is generally more potent than benzyl (B1604629) isothiocyanate (BITC), which has a one-carbon chain. nih.gov This trend of increasing potency with longer alkyl chains has been observed in various studies. oup.comnih.govnih.gov

Furthermore, the presence of branching in the alkyl chain can also influence activity. Research has shown that secondary isothiocyanates, such as 1-phenylethyl isothiocyanate (the parent structure of the title compound without the methoxy group), can be more potent than their primary isomers. nih.gov This suggests that the steric environment around the isothiocyanate group plays a role in its interaction with biological targets.

Table 2: Impact of Alkyl Chain Length on the Biological Activity of Phenylalkyl Isothiocyanates

Compound Alkyl Chain Length General Trend in Anticancer Potency
Benzyl isothiocyanate (BITC) 1 carbon Lower
Phenethyl isothiocyanate (PEITC) 2 carbons Moderate
3-Phenylpropyl isothiocyanate (PPITC) 3 carbons Higher
4-Phenylbutyl isothiocyanate (PBITC) 4 carbons Higher

The introduction of a chiral center, as in the case of this compound at the carbon atom bearing the isothiocyanate group, adds another layer of complexity to its structure-activity relationship. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and toxicities. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Identification of Key Structural Determinants for Biological Activity

Based on the analysis of various arylalkyl isothiocyanates, several key structural features have been identified as being crucial for their biological activity. nih.gov The isothiocyanate group itself is the primary pharmacophore, responsible for the covalent modification of target proteins. The aromatic ring serves as a scaffold that can be modified to fine-tune the electronic properties and lipophilicity of the molecule. The alkyl chain acts as a spacer, and its length and flexibility are critical for positioning the isothiocyanate group for optimal interaction with its biological target. nih.govnih.gov

Design Principles for Optimized Isothiocyanate Analogs

The insights gained from structure-activity relationship studies provide a rational basis for the design of optimized isothiocyanate analogs with enhanced potency and selectivity. nih.govnih.govrsc.org Key design principles include:

Optimization of the Alkyl Spacer: The length of the alkyl chain can be systematically varied to achieve the optimal distance between the aromatic ring and the isothiocyanate group for a specific biological target. Introducing conformational constraints, such as a double bond or a cyclic structure, can also improve potency by reducing the entropic penalty upon binding.

Strategic Aromatic Substitution: The aromatic ring can be substituted with various functional groups to modulate the electronic properties and lipophilicity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can be used to fine-tune the reactivity of the isothiocyanate moiety. The position of the substituent is also a critical parameter to consider.

Stereochemical Control: For chiral isothiocyanates, the synthesis and evaluation of individual enantiomers are essential to identify the more active and potentially less toxic isomer. This allows for the development of stereochemically pure drugs with improved therapeutic indices.

Hybrid Molecule Design: A promising strategy involves the creation of hybrid molecules that combine the isothiocyanate pharmacophore with other bioactive scaffolds. nih.gov This approach aims to develop multifunctional compounds that can interact with multiple targets or possess enhanced drug-like properties.

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery and chemical safety assessment. These experiments typically involve incubating the compound of interest with liver microsomes, hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes. The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and half-life. This data helps predict how quickly the compound would be metabolized and eliminated in a whole organism (in vivo).

However, no published studies were found that have performed such assays for 1-(1-isothiocyanatoethyl)-3-methoxybenzene. Therefore, no data on its in vitro half-life or intrinsic clearance in any biological system is currently available.

Identification of Major Metabolites and Metabolic Pathways

Following stability assays, the next step is often the identification of the major metabolites formed. This is crucial as metabolites can be more or less active, or more toxic, than the parent compound. Common metabolic reactions include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) (Phase II reactions). Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to elucidate the structures of these metabolites.

For this compound, there is no available information on its metabolic products. The expected metabolic pathways for aromatic isothiocyanates generally involve conjugation with glutathione, which is a key step in the mercapturic acid pathway, a major route for the detoxification and elimination of such compounds. nih.govmdpi.com Additionally, the methoxy (B1213986) group on the benzene (B151609) ring could potentially undergo O-demethylation. researchgate.net However, without specific experimental data, the actual metabolic profile of this compound remains unknown.

Enzymatic Systems Involved in Biotransformation

Identifying the specific enzymes responsible for a compound's metabolism is vital for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of xenobiotics. nih.gov Glutathione S-transferases (GSTs) are key enzymes in the Phase II conjugation of isothiocyanates. nih.govmdpi.com

No research has been published that identifies the specific CYP isozymes or other enzymatic systems involved in the biotransformation of this compound.

Comparative Metabolism Across Different Biological Systems

The metabolism of a compound can vary significantly between different species, or even between different tissues within the same organism. These differences can have profound implications for extrapolating preclinical animal data to humans. Comparative metabolic studies are therefore essential in drug development and risk assessment.

As there is a lack of foundational metabolic data for this compound in any single biological system, no studies on its comparative metabolism across different systems could be found.

Analytical Chemistry Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 1-(1-Isothiocyanatoethyl)-3-methoxybenzene from complex mixtures, such as reaction media or biological matrices. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile compounds. However, the analysis of isothiocyanates (ITCs) like this compound by GC-MS must consider the potential for thermal degradation in the heated injection port and column. acs.orgresearchgate.net Some ITCs are known to be thermally unstable, which can lead to the formation of artifacts and compromise quantitative analysis. acs.org

For a successful GC-MS analysis, a non-polar or semi-standard non-polar capillary column would typically be employed. The retention time of the compound is influenced by its volatility and interaction with the stationary phase. For comparison, the closely related precursor, 1-Ethyl-3-methoxybenzene, has a reported Kovats retention index of 1080 on a standard non-polar phase. nih.gov A related aromatic isothiocyanate, 4-Methoxybenzyl isothiocyanate, has a reported standard non-polar Kovats index of 1581. nih.gov

The mass spectrometer detector provides crucial information for identification. Following electron ionization (EI), the molecule fragments in a reproducible pattern. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the isothiocyanate group (-NCS), the ethyl group, and cleavage at the ether linkage. The spectrum of its precursor, 1-Ethyl-3-methoxybenzene, shows a prominent top peak at m/z 121, resulting from a benzylic cleavage, and a molecular ion peak at m/z 136. nih.gov

Table 1: GC-MS Data for Related Compounds
CompoundKovats Retention Index (Standard Non-polar)Major Mass Spectrum Peaks (m/z)Source
1-Ethyl-3-methoxybenzene1080136, 121, 91 nih.gov
4-Methoxybenzyl isothiocyanate1581121 nih.govnist.gov

Liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of thermally labile or less volatile isothiocyanates, overcoming a key limitation of GC. acs.org Reversed-phase HPLC is a common approach for the separation of aromatic ITCs.

To enhance the ionization efficiency and stability of ITCs for MS detection, a derivatization step is often employed. acs.orgnih.gov A common method involves reacting the isothiocyanate with a thiol-containing compound, such as N-acetyl-l-cysteine (NAC). acs.orgnih.gov This creates a more stable dithiocarbamate (B8719985) product that is readily ionizable by electrospray ionization (ESI). nih.gov

In a typical LC-MS/MS method, separation would be achieved on a C18 column with a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid like formic acid to improve peak shape and ionization. Detection by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. acs.org This involves monitoring a specific transition from a precursor ion (the derivatized molecule) to a characteristic product ion. acs.org Although direct analysis of underivatized ITCs by LC-ESI-MS/MS has been developed, it is typically evaluated for specific pairs of compounds. acs.org

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR would be used to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for each type of proton in the molecule. Based on analogous structures, the following resonances can be predicted:

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. For the related compound (E)-1-methoxy-3-styrylbenzene, the aromatic protons appear as multiplets between δ 6.78 and 7.26 ppm. rsc.org

Methine Proton (-CH-NCS): The single proton on the carbon bearing the isothiocyanate group would likely appear as a quartet, coupled to the adjacent methyl protons.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three methoxy protons would be expected around δ 3.8 ppm. The methoxy protons in (E)-1-methoxy-3-styrylbenzene resonate at δ 3.80 ppm. rsc.org

Methyl Protons (-CH₃): The three protons of the ethyl group's methyl would appear as a doublet, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Isothiocyanate Carbon (-N=C=S): The carbon of the NCS group typically resonates in the range of δ 125-140 ppm.

Aromatic Carbons: The six aromatic carbons would show distinct signals. The carbon attached to the methoxy group would be shifted downfield (around δ 160.0 ppm in (E)-1-methoxy-3-styrylbenzene), while the other carbons would appear in the typical aromatic region of δ 110-140 ppm. rsc.org

Aliphatic Carbons: Signals for the methine and methyl carbons of the ethyl group would be observed in the upfield region of the spectrum.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would resonate around δ 55 ppm, as seen in (E)-1-methoxy-3-styrylbenzene (δ 55.3 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
Carbon AtomPredicted Chemical Shift (δ, ppm)Reference Compound/Data
-N=C=S~130General data for isothiocyanates
Aromatic C-O~160.0(E)-1-methoxy-3-styrylbenzene rsc.org
Aromatic C-H & C-C111 - 139(E)-1-methoxy-3-styrylbenzene rsc.org
-OCH₃~55.3(E)-1-methoxy-3-styrylbenzene rsc.org
-CH-NCS~50-60General data for alkyl isothiocyanates
-CH₃~15-25General data for ethyl groups

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

Isothiocyanate (-N=C=S) Stretch: A very strong and characteristic broad absorption band is expected in the region of 2050-2150 cm⁻¹ due to the asymmetric stretching of the -N=C=S group. nist.govnist.gov

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) would indicate the C-H stretching vibrations of the benzene ring. docbrown.info

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) would correspond to the C-H stretching of the ethyl group. docbrown.info

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. docbrown.info

C-O-C Stretch: A strong absorption due to the asymmetric C-O-C stretching of the methoxy ether group would be expected around 1250 cm⁻¹. A symmetric stretch would appear near 1030 cm⁻¹. For 1-(2,2-Dichlorovinyl)-4-methoxybenzene, a strong band appears at 1252 cm⁻¹. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The spectrum of this compound in a solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show absorptions characteristic of a substituted benzene ring. Aromatic compounds typically display two main absorption bands: the E-band (around 200-220 nm) and the B-band (around 250-280 nm). The methoxy group is an auxochrome that can cause a red shift (bathochromic shift) of these absorption maxima. rsc.org For example, allyl isothiocyanate shows a maximum absorption at 240 nm. researchgate.net Phenyl isothiocyanate also shows absorption in the UV region. nist.gov The presence of the methoxy substituent on the benzene ring is expected to influence the position and intensity of these absorption bands.

Advanced Analytical Techniques for Trace Analysis

The trace analysis of isothiocyanates, a class of compounds to which this compound belongs, often employs highly sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for the qualitative and quantitative analysis of these compounds. mdpi.comresearchgate.net For enhanced sensitivity, especially in complex matrices, pre-column derivatization may be used. mdpi.com

Given the structural similarity to other aromatic isothiocyanates, it is plausible that methods developed for compounds like phenethyl isothiocyanate (PEITC) could be adapted for this compound. For instance, HPLC-based assays involving cyclocondensation reactions with reagents like 1,2-benzenedithiol (B97157) have been successful for the quantification of total isothiocyanates in human plasma. researchwithnj.com This approach, followed by extraction and analysis via HPLC with UV detection, has demonstrated linearity and reproducibility for PEITC and its metabolites. researchwithnj.com

Gas chromatography is another powerful tool for identifying isothiocyanates in various samples. researchgate.net Headspace-solid phase microextraction (HS-SPME) coupled with GC-MS has been used for the determination of aromatic primary amines after their conversion to isothiocyanates, showcasing the volatility of these compounds and the sensitivity of the technique. nih.gov

Detection Limit Determination

Specific data on the limit of detection (LOD) for this compound is not available in the public domain. However, for related aromatic isothiocyanates, analytical methods have achieved low detection limits. For example, a method for determining aromatic primary amines by converting them to isothiocyanates and analyzing them by GC-MS reported detection limits in the range of 25-240 ng L⁻¹. nih.gov Another study using UHPLC-MS/MS for the analysis of isothiocyanate derivatives reported LODs in the micromolar range (0.9–2.6 μM). acs.org These values provide an estimate of the sensitivity that could potentially be achieved for this compound with optimized analytical methods.

Quantification Limit Determination

Similarly, the limit of quantification (LOQ) for this compound has not been specifically reported. For general isothiocyanate analysis, quantification is often performed using HPLC with UV or mass spectrometric detection. mdpi.com In a study on the determination of total isothiocyanates in human plasma, the method showed linearity over a range of 49-3003 nM for PEITC, indicating a low quantification limit. researchwithnj.com The quantification of isothiocyanates is crucial for understanding their presence in various samples, and while specific data for the target compound is absent, the methodologies for related compounds suggest that low-level quantification is feasible.

Sample Preparation Strategies for Biological Matrices

The effective extraction and isolation of isothiocyanates from biological matrices is a critical step for accurate analysis. nih.gov The choice of extraction procedure depends on the physicochemical properties of the specific isothiocyanate, such as its polarity and stability. nih.gov Common strategies for biological samples like blood and urine include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

For the analysis of isothiocyanates in human plasma, a two-step hexane (B92381) extraction has been utilized after derivatization. researchwithnj.com This approach demonstrates the use of LLE to isolate the analytes of interest from the complex plasma matrix. In other studies, the extraction of isothiocyanates from various samples has been achieved using solvents like dichloromethane, followed by analysis. nih.gov

Given that this compound is an aromatic isothiocyanate, it is expected to have some lipophilic character. Therefore, extraction methods employing organic solvents would likely be effective. The general procedure for sample preparation from biological fluids would involve protein precipitation, followed by either LLE or SPE to concentrate the analyte and remove interfering substances before chromatographic analysis.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as 1-(1-Isothiocyanatoethyl)-3-methoxybenzene, might interact with a biological target, typically a protein or enzyme.

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energetically minimized. A relevant protein target would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Algorithm: A docking program would then systematically sample a large number of possible conformations of the ligand within the protein's binding site.

Scoring Function: Each conformation, or "pose," is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

The results would be presented in a table format, detailing the predicted binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target's active site. uconn.eduijert.orgCurrent time information in Edmonton, CA.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.com For this compound, these calculations would provide fundamental insights into its geometry, stability, and reactivity. Density Functional Theory (DFT) is a common method for such investigations.

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of these calculations. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and more polarizable.

The calculated energies of these orbitals for this compound would be presented in a data table.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

Color Coding: The map uses a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green represents neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the sulfur and nitrogen atoms of the isothiocyanate group, identifying these as potential sites for electrophilic attack. The aromatic ring and hydrogen atoms would likely show regions of positive or neutral potential.

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the predicted ligand-target complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements.

This would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (a box of water molecules with ions). The simulation would run for a specific period (e.g., nanoseconds), and the trajectory would be analyzed to:

Confirm the stability of the binding pose.

Investigate the flexibility of the ligand and protein.

Analyze the persistence of key intermolecular interactions, such as hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for a class of compounds including this compound, one would:

Compile a dataset of structurally related molecules with their experimentally measured biological activity (e.g., IC50 values).

Calculate a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) for each molecule.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

Validate the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized compounds.

Predictive Modeling of Pharmacological Properties and Mechanistic Insights

The collective data from docking, quantum chemical calculations, MD simulations, and QSAR can be integrated to build a comprehensive predictive model of the pharmacological properties of this compound. These computational approaches provide mechanistic insights at the molecular level, explaining why a compound might be active or inactive and guiding the design of more potent and selective analogs. This multi-faceted computational investigation is a cornerstone of modern drug discovery and chemical biology.

Q & A

Q. What are the optimized synthetic routes for 1-(1-Isothiocyanatoethyl)-3-methoxybenzene, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of isothiocyanate-containing aromatic compounds often involves nucleophilic substitution or thiocarbonyl transfer reactions. For example, in analogous compounds like 1-[(difluoromethyl)thio]-3-methoxybenzene, Sandmeyer-type reactions using copper catalysts under controlled temperatures (e.g., 60°C) achieve moderate yields (64–65%) . For this compound, a plausible route could involve reacting 3-methoxybenzyl chloride with sodium thiocyanate in polar aprotic solvents (e.g., DMF) under inert conditions. Optimization should focus on temperature, solvent choice, and stoichiometry. Column chromatography (e.g., 98:2 hexanes:EtOAc) is recommended for purification, as used in similar methoxybenzene derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and isothiocyanate group integration. For example, the isothiocyanate (-NCS) group typically shows a singlet near δ 125–135 ppm in 13C NMR. FT-IR can validate the -NCS stretch (~2050–2150 cm⁻¹). Purity (>95%) should be confirmed via reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) . Cross-validate with high-resolution mass spectrometry (HRMS) to ensure accurate molecular ion detection .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : Isothiocyanates are moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilizers like calcium carbonate (CaCO₃) may prevent decomposition, as seen in brominated methoxybenzene derivatives . Conduct stability assays via periodic HPLC analysis to monitor degradation products.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the isothiocyanate group. Compare with experimental data from analogous compounds like 1-[(difluoromethyl)thio]-3-methoxybenzene, where electrophilic aromatic substitution reactivity was confirmed via kinetic studies . Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes), leveraging structural data from protein-ligand X-ray crystallography as in macrocyclic inhibitor studies .

Q. What experimental strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer : If NMR signals conflict with expected integration (e.g., overlapping peaks from methoxy and ethyl groups), employ 2D NMR techniques (COSY, HSQC) for unambiguous assignment. For inconsistent reaction yields, systematically vary parameters (solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. For example, THF and Pd catalysts improved yields in methoxybenzene coupling reactions . Validate anomalies with control experiments (e.g., omitting reagents to identify side reactions).

Q. How can researchers assess the environmental impact of this compound during disposal?

  • Methodological Answer : Follow protocols for hazardous aryl isothiocyanates: neutralize with dilute sodium hydroxide (pH >10) to hydrolyze -NCS groups into less toxic thioureas. Collaborate with certified waste management services for incineration, as recommended for methoxybenzene derivatives . Preliminary ecotoxicity assessments can use Daphnia magna assays, though data for this specific compound may require extrapolation from structurally similar substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.